molecular formula C17H13F2NO2 B2682531 3-[7-Fluoro-2-(4-fluorophenyl)-1H-indol-3-yl]propanoic acid CAS No. 2137821-23-7

3-[7-Fluoro-2-(4-fluorophenyl)-1H-indol-3-yl]propanoic acid

Cat. No.: B2682531
CAS No.: 2137821-23-7
M. Wt: 301.293
InChI Key: QDTYMGUXMWZKMJ-UHFFFAOYSA-N
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Description

3-[7-Fluoro-2-(4-fluorophenyl)-1H-indol-3-yl]propanoic acid is a synthetic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[7-Fluoro-2-(4-fluorophenyl)-1H-indol-3-yl]propanoic acid typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of Fluorine Atoms: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions.

    Attachment of the Propanoic Acid Group: This step involves the reaction of the indole derivative with a suitable propanoic acid derivative, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

3-[7-Fluoro-2-(4-fluorophenyl)-1H-indol-3-yl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted indole derivatives with various functional groups.

Scientific Research Applications

3-[7-Fluoro-2-(4-fluorophenyl)-1H-indol-3-yl]propanoic acid has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[7-Fluoro-2-(4-fluorophenyl)-1H-indol-3-yl]propanoic acid is unique due to its indole core, which imparts a range of biological activities not seen in simpler fluorinated propanoic acids. The presence of two fluorine atoms further enhances its chemical reactivity and potential biological effects.

Properties

IUPAC Name

3-[7-fluoro-2-(4-fluorophenyl)-1H-indol-3-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F2NO2/c18-11-6-4-10(5-7-11)16-13(8-9-15(21)22)12-2-1-3-14(19)17(12)20-16/h1-7,20H,8-9H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDTYMGUXMWZKMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)NC(=C2CCC(=O)O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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